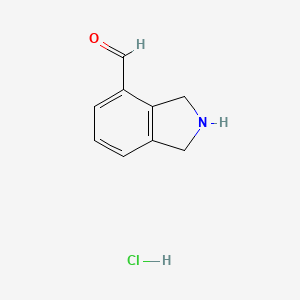

Isoindoline-4-carbaldehyde hydrochloride

Description

BenchChem offers high-quality Isoindoline-4-carbaldehyde hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoindoline-4-carbaldehyde hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

2,3-dihydro-1H-isoindole-4-carbaldehyde;hydrochloride |

InChI |

InChI=1S/C9H9NO.ClH/c11-6-8-3-1-2-7-4-10-5-9(7)8;/h1-3,6,10H,4-5H2;1H |

InChI Key |

KZFQUBKAWRWUJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)C=O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Isoindoline-4-carbaldehyde hydrochloride CAS number search

An In-Depth Technical Guide to Isoindoline-4-carbaldehyde Hydrochloride (CAS: 1159823-39-8) in Drug Discovery

Abstract As a Senior Application Scientist, I frequently encounter the challenge of designing robust synthetic pathways for complex heterocyclic scaffolds. The isoindoline core is a privileged structure in medicinal chemistry, serving as the backbone for numerous FDA-approved therapeutics and cutting-edge targeted protein degraders (PROTACs). This whitepaper provides a comprehensive technical evaluation of Isoindoline-4-carbaldehyde hydrochloride (CAS: 1159823-39-8) , detailing its physicochemical properties, self-validating synthetic protocols, and its pivotal role in modern pharmacological applications.

Physicochemical Profiling & Structural Significance

Isoindoline-4-carbaldehyde hydrochloride is a bifunctional building block characterized by a secondary amine embedded within a bicyclic isoindoline ring and a reactive formyl group at the C4 position[1]. The commercial availability of this compound as a hydrochloride salt is a deliberate choice to enhance its bench stability. Free-base isoindolines are prone to oxidative degradation (forming isoindolin-1-ones) and spontaneous polymerization when exposed to air and light. The hydrochloride salt effectively protonates the secondary amine, deactivating the ring toward auto-oxidation and ensuring long-term shelf life.

Table 1: Quantitative Physicochemical Data of Isoindoline-4-carbaldehyde HCl

| Property | Value / Description | Causality / Relevance in Synthesis |

| CAS Number | 1159823-39-8 | Primary identifier for procurement and regulatory tracking[1]. |

| Molecular Formula | C9H10ClNO (C9H9NO · HCl) | Defines stoichiometric equivalents required for base neutralization. |

| Molecular Weight | 183.63 g/mol | Critical for precise molarity calculations in high-throughput screening. |

| Form | Solid (Powder) | Facilitates gravimetric dispensing; requires adequate dissolution in polar aprotic solvents (e.g., DMF, DMSO). |

| Bifunctionality | Secondary Amine + Aldehyde | Enables orthogonal functionalization (N-alkylation vs. reductive amination). |

Synthetic Utility & Self-Validating Methodologies

The true value of Isoindoline-4-carbaldehyde hydrochloride lies in its orthogonal reactivity. The formyl group can undergo reductive amination, olefination (Wittig), or Grignard additions, while the secondary amine can be acylated, sulfonylated, or alkylated.

Below is the workflow illustrating the synthetic divergence of this scaffold.

Caption: Synthetic divergence of Isoindoline-4-carbaldehyde into bioactive scaffolds.

Protocol: Selective Reductive Amination of the C4-Aldehyde

To utilize the aldehyde without prematurely reacting the isoindoline nitrogen, a highly controlled reductive amination is required. This protocol is designed as a self-validating system , ensuring that each step provides observable feedback before proceeding.

Step 1: In Situ Free-Basing & Iminium Formation

-

Action: Suspend 1.0 mmol of Isoindoline-4-carbaldehyde HCl in 5.0 mL of anhydrous 1,2-dichloroethane (DCE). Add 1.2 mmol of N,N-diisopropylethylamine (DIPEA), followed by 1.1 mmol of the target primary amine.

-

Causality: DIPEA is strictly chosen over triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile. The neutralization of the HCl salt liberates the aldehyde.

-

Self-Validation Check: The initial cloudy suspension will transition into a clear or slightly yellow homogeneous solution within 30 minutes. This visual clearance confirms the successful formation of the soluble iminium ion intermediate. Do not proceed until the solution is clear.

Step 2: Selective Reduction

-

Action: Add 1.5 mmol of Sodium triacetoxyborohydride (STAB) portion-wise at 0°C, then allow the reaction to warm to room temperature (20°C) over 2 hours.

-

Causality: STAB is a mild reducing agent that specifically targets the protonated iminium intermediate. Unlike Sodium borohydride (

), STAB will not reduce the unreacted free aldehyde at room temperature, which drastically minimizes the formation of unwanted alcohol byproducts. -

Self-Validation Check: Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is validated as complete only when the mass corresponding to the starting aldehyde (m/z ~148 [M+H]+ for the free base) is entirely absent.

Step 3: Quench and Isolation

-

Action: Quench the reaction with 5 mL of saturated aqueous

. Stir vigorously for 15 minutes. Extract with dichloromethane (3 x 5 mL). -

Causality: The basic quench serves a dual purpose: it destroys any residual STAB (preventing downstream reduction artifacts) and ensures the newly synthesized amine is fully deprotonated (free-based) to partition efficiently into the organic layer.

Pharmacological Landscape of Isoindoline Derivatives

The isoindoline heterocycle is a cornerstone in modern drug discovery, exhibiting a broad spectrum of biological activities[2]. By utilizing precursors like Isoindoline-4-carbaldehyde, medicinal chemists can rapidly explore structure-activity relationships (SAR) across multiple therapeutic areas.

Table 2: Key Pharmacological Applications of Isoindoline Scaffolds

| Therapeutic Area | Target / Mechanism | Clinical / Preclinical Relevance | Reference |

| Oncology (IMiDs) | Cereblon (CRBN) E3 Ligase | Backbone of Thalidomide, Lenalidomide, and Pomalidomide for Multiple Myeloma. | [2] |

| Osteoarthritis | ADAMTS-4/5 Inhibition | Isoindoline amide derivatives show potent, orally bioavailable disease-modifying effects. | [3] |

| CNS Disorders | 5-HT1A Receptor | Isoindoline derivatives elevate 5-HT levels, demonstrating significant antidepressant activity. | [4] |

| Epilepsy | Unknown (Anticonvulsant) | Isoindoline-1,3-dione derivatives increase seizure latency and reduce mortality. | [5] |

The Role of Isoindolines in Targeted Protein Degradation (PROTACs)

Perhaps the most revolutionary application of the isoindoline core is its use as a Cereblon (CRBN) binding ligand in Proteolysis Targeting Chimeras (PROTACs). The isoindoline-1,3-dione (phthalimide) and isoindolin-1-one derivatives are essential for hijacking the cellular ubiquitination machinery to degrade disease-causing proteins[2].

Caption: Mechanism of targeted protein degradation via isoindoline-based CRBN binders.

Isoindoline-4-carbaldehyde serves as a highly modular starting point for synthesizing these CRBN binders. The C4-aldehyde allows for the attachment of various linker chemistries (e.g., PEG linkers via reductive amination), while the isoindoline core is subsequently oxidized or functionalized to optimize binding affinity within the CRBN hydrophobic pocket.

Conclusion

For drug development professionals, Isoindoline-4-carbaldehyde hydrochloride (CAS: 1159823-39-8) is far more than a simple reagent; it is a gateway to diverse chemical space. By understanding the causality behind its handling—specifically the necessity of its hydrochloride salt form and the nuances of orthogonal functionalization—researchers can reliably deploy this building block to synthesize the next generation of targeted therapeutics, from ADAMTS-4/5 inhibitors to advanced PROTAC degraders.

References

-

MDPI. "Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core". Available at: [Link]

-

ACS Pharmacology & Translational Science. "Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis". Available at: [Link]

-

Bentham Science Publishers. "Design, Synthesis, and Evaluation of Isoindoline Derivatives as New Antidepressant Agents". Available at: [Link]

-

Bentham Science Publishers. "Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery". Available at: [Link]

Sources

Technical Safety & Handling Guide: Isoindoline-4-carboxaldehyde Hydrochloride

The following technical guide details the safety, handling, and application of Isoindoline-4-carboxaldehyde hydrochloride , designed for researchers and drug development professionals.

CAS: 1159823-39-8 | Formula: C₉H₁₀ClNO | Role: Medicinal Chemistry Intermediate

Executive Summary & Chemical Identity

Isoindoline-4-carboxaldehyde hydrochloride (also known as 4-Formylisoindoline HCl) is a high-value heterocyclic building block used primarily in the synthesis of bioactive small molecules, including PARP inhibitors and kinase modulators.

As a secondary amine salt bearing a reactive aldehyde moiety, this compound presents a dual-stability challenge : it is hygroscopic (due to the HCl salt) and prone to oxidation (aldehyde to carboxylic acid). This guide prioritizes protocols that mitigate these degradation pathways while ensuring operator safety.

Chemical Identification Table

| Parameter | Technical Specification |

| Chemical Name | Isoindoline-4-carboxaldehyde hydrochloride |

| Synonyms | 4-Formylisoindoline hydrochloride; 2,3-Dihydro-1H-isoindole-4-carbaldehyde HCl |

| CAS Number | 1159823-39-8 |

| Molecular Formula | C₉H₉NO[1][2][3] · HCl (C₉H₁₀ClNO) |

| Molecular Weight | 183.63 g/mol |

| Physical State | White to pale yellow solid (crystalline powder) |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexanes) |

| Precursor CAS | 1049677-40-8 (N-Boc-4-formylisoindoline) |

Hazard Identification & Risk Assessment (GHS)

Note: While specific toxicological data for this research chemical is limited, the following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous isoindolines and aldehyde salts.

GHS Classification

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement (H-Code) |

| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation.[4][5] |

| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation.[4] |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[4] |

| Skin Sensitization | Cat. 1 | H317: May cause an allergic skin reaction (Aldehyde moiety).[6] |

Precautionary Protocols (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5][6]

-

P280: Wear protective gloves/eye protection/face protection (Nitrile gloves, safety goggles).

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[5] Continue rinsing.[5]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed (Critical for stability).[5]

Advanced Handling & Storage Protocols

Senior Scientist Insight: The primary failure mode with this reagent is oxidative degradation coupled with hydrolysis . The aldehyde group will oxidize to the carboxylic acid (Isoindoline-4-carboxylic acid) if exposed to air, and the HCl salt will absorb atmospheric moisture, turning the powder into a sticky gum.

Storage Hierarchy (The "Cold & Dry" Rule)

-

Temperature: Store at 2–8°C (Refrigerated). For long-term storage (>3 months), store at -20°C .

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

-

Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient; use electrical tape or heat-shrink bands over the cap.

Operational Workflow (DOT Diagram)

The following diagram illustrates the decision logic for safe handling to maintain chemical integrity.

Caption: Operational workflow for handling hygroscopic aldehyde salts to prevent degradation.

Synthesis & Application Context

Researchers often synthesize this compound de novo because the commercial salt can degrade during shipping.

Synthesis Pathway (Deprotection)

The most robust route involves the acid-mediated deprotection of the N-Boc precursor.

-

Precursor: tert-Butyl 4-formylisoindoline-2-carboxylate (CAS 1049677-40-8 ).

-

Reagent: 4M HCl in Dioxane or TFA/DCM (followed by HCl exchange).

-

Key Precaution: The resulting HCl salt must be precipitated with diethyl ether and filtered under nitrogen to avoid moisture uptake.

Drug Development Utility

The 4-formyl group serves as a "warhead" for reductive amination, allowing the attachment of diverse side chains.

-

Mechanism: The secondary amine (isoindoline ring) binds to the target pocket, while the aldehyde-derived appendage extends into solvent-exposed regions to tune solubility or selectivity.

-

Self-Validation: If your reductive amination yields low conversion, check the starting material's ¹H NMR for a carboxylic acid peak (approx. 11-13 ppm) indicating oxidation.

Caption: Standard synthesis pathway from the stable N-Boc precursor.

Emergency Response Protocols

| Scenario | Immediate Action | Rationale |

| Eye Contact | Rinse for 15 min using eyewash station. Lift eyelids. | Acidic salts cause rapid corneal damage; immediate dilution is critical. |

| Skin Contact | Wash with soap and water.[5][6] Remove contaminated clothing.[5][6] | Aldehydes can cause sensitization; thorough removal prevents allergic dermatitis. |

| Inhalation | Move to fresh air.[5][6] If breathing is difficult, give oxygen. | Dust is irritating to the upper respiratory tract (STOT SE 3). |

| Spill Cleanup | Dampen with inert absorbent (sand/vermiculite). Sweep carefully. | Avoid generating dust.[4][5][6] Do not use combustible materials (sawdust). |

| Fire | Use CO₂, dry chemical, or foam.[4] | Thermal decomposition releases toxic NOₓ and HCl fumes. |

References

-

ChemicalBook. (n.d.). Isoindoline-4-carbaldehyde hydrochloride Product Page (CAS 1159823-39-8).[2][7][8][9] Retrieved from

-

MolCore. (n.d.). tert-Butyl 4-formylisoindoline-2-carboxylate (Precursor CAS 1049677-40-8). Retrieved from

-

Bidepharm. (n.d.).[6] Isoindoline-4-carbaldehyde hydrochloride Safety Data. Retrieved from

-

PubChem. (2025). Compound Summary: Isoindoline derivatives and safety profile. Retrieved from

-

ChemScene. (n.d.). Isoindoline Hydrochloride Series - Safety & Handling. Retrieved from

Sources

- 1. chemscene.com [chemscene.com]

- 2. isoindoline-4-carbaldehyde CAS#: 1159823-39-8 [amp.chemicalbook.com]

- 3. Isoindoline - Wikipedia [en.wikipedia.org]

- 4. synquestlabs.com [synquestlabs.com]

- 5. lgcstandards.com [lgcstandards.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 1443339-16-9|2-((Diisopropylamino)methyl)benzaldehyde|BLD Pharm [bldpharm.com]

- 8. 107834-36-6|2-Methylisoindoline-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 9. Isoindoline-4-carbaldehyde hydrochloride | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

The Ascendancy of 4-Substituted Isoindoline Derivatives in Modern Medicinal Chemistry: A Technical Guide

Abstract

The isoindoline scaffold, a privileged structural motif in medicinal chemistry, has given rise to a multitude of clinically significant therapeutic agents. Among these, the strategic substitution at the 4-position of the isoindoline core has proven to be a particularly fruitful avenue for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic applications of 4-substituted isoindoline derivatives. We will delve into the chemical intricacies of their preparation, explore their diverse pharmacological activities, and present detailed experimental protocols for their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction: The Isoindoline Core and the Significance of 4-Position Substitution

The isoindoline heterocyclic system, consisting of a benzene ring fused to a pyrrolidine ring, is a cornerstone in the design of bioactive molecules.[1] Its rigid structure and synthetic tractability have made it an attractive starting point for the development of drugs targeting a wide array of diseases. The strategic placement of substituents on the isoindoline ring system can dramatically influence the molecule's physicochemical properties and biological activity.

The 4-position of the isoindoline ring, in particular, has emerged as a critical site for modification. Substitution at this position can profoundly impact a molecule's interaction with its biological target, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. The most prominent examples of this are the immunomodulatory drugs (IMiDs), lenalidomide and pomalidomide, where a 4-amino substitution is a key determinant of their potent anticancer activities.[2] This guide will explore the diverse functionalities that have been successfully introduced at the 4-position and their impact on therapeutic applications ranging from oncology to neurodegenerative disorders.

Synthetic Strategies for 4-Substituted Isoindoline Derivatives

The synthesis of 4-substituted isoindoline derivatives can be approached through various synthetic routes, often starting from readily available phthalic anhydride or phthalimide precursors. The choice of synthetic strategy is dictated by the desired substitution pattern at the 4-position and the overall complexity of the target molecule.

Synthesis of 4-Amino-Substituted Isoindoline-1,3-diones (IMiD Analogs)

The synthesis of the core structure of immunomodulatory drugs like lenalidomide and pomalidomide typically involves the introduction of a nitro group at the 4-position of a phthalic acid derivative, followed by reduction to the corresponding amine.

Experimental Protocol: Synthesis of Pomalidomide [3][4]

This protocol outlines a common synthetic route to pomalidomide, starting from 4-nitrophthalic anhydride.

-

Step 1: Condensation. 4-Nitrophthalic anhydride is condensed with 3-aminopiperidine-2,6-dione hydrochloride in a suitable solvent, such as acetic acid or dimethylformamide (DMF), often in the presence of a base like sodium acetate or triethylamine. This reaction forms 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione.

-

Step 2: Reduction. The nitro group of the intermediate is then reduced to an amino group. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[5] This step yields pomalidomide.

Workflow for Pomalidomide Synthesis:

Caption: A typical synthetic workflow for Pomalidomide.

Synthesis of Other 4-Substituted Isoindoline Derivatives

Beyond the 4-amino substitution, a variety of other functional groups can be introduced at this position to explore different biological activities. For instance, the synthesis of 4-fluoro-substituted isoindolines can be achieved from 3-fluorophthalic anhydride. These derivatives have shown promise in various therapeutic areas.[6]

Therapeutic Applications of 4-Substituted Isoindoline Derivatives

The versatility of the 4-substituted isoindoline scaffold is reflected in the broad range of therapeutic applications for which these compounds have been investigated.

Immunomodulatory and Anti-Cancer Agents

The most well-established application of 4-substituted isoindoline derivatives is in the treatment of cancer, particularly multiple myeloma. Lenalidomide and pomalidomide are cornerstone therapies for this disease.[7]

Mechanism of Action: The CRL4-CRBN E3 Ubiquitin Ligase Complex

The primary mechanism of action of immunomodulatory drugs involves their binding to the protein cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[8] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.

In the context of multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these proteins leads to the downregulation of critical survival factors for myeloma cells, such as interferon regulatory factor 4 (IRF4) and c-Myc, ultimately inducing apoptosis.[9]

Signaling Pathway of IMiDs in Multiple Myeloma:

Caption: Mechanism of action of IMiDs in multiple myeloma cells.

Neurodegenerative Diseases

Recent research has explored the potential of 4-substituted isoindoline derivatives in the treatment of neurodegenerative disorders like Alzheimer's disease.[10] Certain derivatives have been shown to act as acetylcholinesterase (AChE) inhibitors, which is a key therapeutic strategy for managing the symptoms of Alzheimer's.[1][11]

Experimental Protocol: Acetylcholinesterase Inhibition Assay [5][7]

The inhibitory activity of isoindoline derivatives against AChE can be determined using the Ellman's method.

-

Reagent Preparation: Prepare solutions of the test compound, acetylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure: In a 96-well plate, add the buffer, test compound solution (at various concentrations), and DTNB.

-

Enzyme Addition: Add the AChE solution to initiate the reaction, except in the blank wells.

-

Substrate Addition: After a pre-incubation period, add the acetylthiocholine iodide solution to all wells.

-

Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Kinase Inhibition

The isoindoline scaffold has also been utilized in the development of kinase inhibitors, which are a major class of anticancer drugs.[12] Specific substitutions at the 4-position can confer selectivity and potency against various kinases involved in cancer cell proliferation and survival.

Experimental Protocol: In Vitro Kinase Assay [13][14]

The inhibitory activity of 4-substituted isoindoline derivatives against a specific kinase can be evaluated using various in vitro assay formats, such as a luminescence-based assay.

-

Reagent Preparation: Prepare solutions of the test compound, the target kinase, a suitable substrate (e.g., a peptide), and ATP in an appropriate kinase assay buffer.

-

Assay Procedure: In a 384-well plate, add the test compound at various concentrations.

-

Enzyme and Substrate Addition: Add the kinase and substrate to the wells.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Signal Detection: Stop the reaction and add a detection reagent that generates a luminescent signal proportional to the amount of ADP produced (and thus, kinase activity).

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Other Therapeutic Areas

The therapeutic potential of 4-substituted isoindoline derivatives extends to other areas, including:

-

Phosphodiesterase 4 (PDE4) Inhibition: Certain derivatives have been investigated as inhibitors of PDE4, an enzyme involved in inflammatory pathways.[15][16]

-

Antimicrobial and Antiviral Agents: The isoindoline scaffold has been explored for the development of new antimicrobial and antiviral drugs.[17]

Structure-Activity Relationships (SAR)

The biological activity of 4-substituted isoindoline derivatives is highly dependent on the nature of the substituent at the 4-position, as well as other modifications to the isoindoline core and appended functionalities. Understanding these structure-activity relationships is crucial for the rational design of new and improved therapeutic agents.

| Compound/Derivative Class | 4-Position Substituent | Other Key Structural Features | Therapeutic Target/Application | Key SAR Insights |

| Lenalidomide | -NH2 | Glutarimide ring | CRL4-CRBN E3 Ligase (Multiple Myeloma) | The 4-amino group is critical for potent IMiD activity.[2] |

| Pomalidomide | -NH2 | Carbonyl group on phthaloyl ring, Glutarimide ring | CRL4-CRBN E3 Ligase (Multiple Myeloma) | The 4-amino group is essential. The additional carbonyl group enhances potency compared to lenalidomide.[7] |

| Apremilast Analogues | Varies (e.g., -F, -Cl) | Substituted phenethylsulfone side chain | PDE4 (Inflammatory Diseases) | Halogen substitutions at the 4-position can modulate PDE4 inhibitory activity.[18] |

| AChE Inhibitors | Varies (e.g., linked to N-benzyl pyridinium) | Linker length and composition | Acetylcholinesterase (Alzheimer's Disease) | The nature of the substituent and the linker to a pharmacophore that interacts with the enzyme's active site are key determinants of potency.[11] |

| Kinase Inhibitors | Varies (e.g., aryl groups) | Modifications to the N-substituent | Various Kinases (Cancer) | The 4-substituent can influence kinase selectivity and potency by interacting with specific residues in the kinase domain. |

Conclusion and Future Perspectives

The 4-substituted isoindoline scaffold has proven to be a remarkably versatile and fruitful platform for the discovery of novel therapeutic agents. From the paradigm-shifting immunomodulatory drugs for multiple myeloma to emerging candidates for neurodegenerative diseases and other indications, the strategic modification of the 4-position continues to unlock new therapeutic possibilities.

Future research in this area will likely focus on several key aspects:

-

Expansion of Therapeutic Applications: Exploring the potential of 4-substituted isoindoline derivatives against a wider range of diseases, including infectious diseases and rare genetic disorders.

-

Development of Novel PROTACs: Leveraging the CRBN-binding properties of the isoindoline core to design novel Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of disease-causing proteins.

-

Refinement of SAR and Rational Design: Utilizing computational modeling and advanced synthetic techniques to further refine the structure-activity relationships and design next-generation compounds with enhanced potency, selectivity, and safety profiles.

The continued exploration of the chemical space around the 4-substituted isoindoline core holds immense promise for the development of innovative medicines that address significant unmet medical needs.

References

-

Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

- Aliabadi, A., Shokri, J., Mohammadi-Farani, A., & Nadri, H. (2018). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. Avicenna Journal of Medical Biotechnology, 10(3), 168-175.

-

Chen, N., et al. (2016). New synthesis route for the preparation of pomalidomide. Synthetic Communications, 46(18), 1535-1541. Retrieved February 27, 2026, from [Link]

- Corral, L. G., Haslett, P. A., Muller, G. W., Chen, R., Wong, L. M., Ocampo, C. J., ... & Stirling, D. I. (1999). Differential cytokine modulation and T cell activation by two distinct classes of thalidomide analogues that are potent inhibitors of TNF-alpha. Journal of immunology (Baltimore, Md. : 1950), 163(1), 380–386.

- Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.

-

Gao, S., et al. (2016). New synthesis route for the preparation of pomalidomide. Figshare. Retrieved February 27, 2026, from [Link]

- Google Patents. (n.d.). Substituted isoindolin-1,3-dione pde4 inhibitor and pharmaceutical use thereof.

- Google Patents. (n.d.). Synthesis process for continuously preparing pomalidomide by using microchannel reactor.

-

He, S., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 168, 204-216. Retrieved February 27, 2026, from [Link]

- Jafari, M., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(5), 479.

-

Jafari, M., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. ResearchGate. Retrieved February 27, 2026, from [Link]

-

Jankowska, K. A., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. International Journal of Molecular Sciences, 23(23), 14769. Retrieved February 27, 2026, from [Link]

-

Kamal, A., et al. (2021). Isoindolinedione-Benzamide Pyridinium Derivatives for Targeting Alzheimer's Disease. ACS Omega, 6(48), 32575-32588. Retrieved February 27, 2026, from [Link]

-

Kandeel, M., et al. (2022). Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. RSC advances, 12(12), 7439-7458. Retrieved February 27, 2026, from [Link]

-

Kaur, M., et al. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Retrieved February 27, 2026, from [Link]

-

Lee, W.-C. (2020). New isoindoline derivative, pharmaceutical composition including thereof and use thereof. SciSpace. Retrieved February 27, 2026, from [Link]

-

Lu, G., et al. (2014). Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4. Chemistry & Biology, 21(6), 755-763. Retrieved February 27, 2026, from [Link]

-

N, I. Y., & B, U. R. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti. Retrieved February 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved February 27, 2026, from [Link]

-

Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Retrieved February 27, 2026, from [Link]

-

PanVera. (2002). PROTEIN KINASE C ASSAY KITS PROTOCOL. Retrieved February 27, 2026, from [Link]

-

Park, J. E., et al. (2022). The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. Nature Communications, 13(1), 528. Retrieved February 27, 2026, from [Link]

-

Pourparizi, A., et al. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Journal of Biomolecular Structure & Dynamics, 1-13. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). The anticancer SAR studies of isoindolinone derivatives. Retrieved February 27, 2026, from [Link]

-

S, A. A. M., et al. (2021). A Review on Different Synthetic Route and the Medicinal Aplications of 2-(3-(Dimethylamino)Propyl) Isoindoline-1,3- Dione Deriva. Hilaris Publisher. Retrieved February 27, 2026, from [Link]

-

Soriano-Ursúa, M. A., et al. (2017). Dioxo/isoindoline derivatives as novel drugs for neurodegenerative disease: Parkinson's and Alzheimer's disease (in silico, in vitro and in vivo study). Journal of Medical Microbiology & Diagnosis, 6(4). Retrieved February 27, 2026, from [Link]

-

Szkatuła, D., et al. (2018). Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents. Molecules, 23(2), 393. Retrieved February 27, 2026, from [Link]

-

W, Z. (2014). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1959-1963. Retrieved February 27, 2026, from [Link]

-

Yadav, M. R., et al. (2022). Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. RSC Advances, 12(12), 7439-7458. Retrieved February 27, 2026, from [Link]

-

Zhang, Y., et al. (2018). Design, synthesis and SAR of substituted indoles as selective TrkA inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2564-2569. Retrieved February 27, 2026, from [Link]

-

Zhembe, A., et al. (2023). Isoindolines/isoindoline-1,3-diones as AChE inhibitors against Alzheimer's disease, evaluated by an improved ultra-micro assay. ResearchGate. Retrieved February 27, 2026, from [Link]

-

BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. Retrieved February 27, 2026, from [Link]

-

Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved February 27, 2026, from [Link]

-

Frontiers. (n.d.). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Retrieved February 27, 2026, from [Link]

-

Frontiers. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved February 27, 2026, from [Link]

- Google Patents. (n.d.). Isoindolines, method of use, and pharmaceutical compositions.

- Google Patents. (n.d.). Thiazolyl, oxazolyl, pyrrolyl, and imidazolyl carboxylic acid amide derivatives useful as PDE4 isoenzyme inhibitors.

-

Kaur, M., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Retrieved February 27, 2026, from [Link]

-

Kumar, A., et al. (2016). Isoindole Derivatives: Propitious Anticancer Structural Motifs. Anti-cancer agents in medicinal chemistry, 16(11), 1394-1406. Retrieved February 27, 2026, from [Link]

-

Li, S., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. ResearchGate. Retrieved February 27, 2026, from [Link]

-

ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved February 27, 2026, from [Link]

-

Stas Kolenikov. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. Retrieved February 27, 2026, from [Link]

-

YouTube. (2021, January 14). Graphviz tutorial. Retrieved February 27, 2026, from [Link]

-

caseywatts. (n.d.). graphviz-tutorial. GitHub. Retrieved February 27, 2026, from [Link]

-

Cantera. (n.d.). Viewing a reaction path diagram. Retrieved February 27, 2026, from [Link]

-

Bio-protocol. (n.d.). 3.10. Acetylcholinesterase Inhibition Assay. Retrieved February 27, 2026, from [Link]

-

Çetin, B., et al. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1599-1613. Retrieved February 27, 2026, from [Link]

-

Çetin, B., et al. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Bentham Science. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). Generalized SAR of synthesized isoindoline-1,3-dione-4-aminoquinolines. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). Quantitative Structure–Activity Relationship Studies of Anticancer Activity for Isatin (1H-indole-2,3-dione) Derivatives Based on Density Functional Theory. Retrieved February 27, 2026, from [Link]

-

Wójcik, E., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7659. Retrieved February 27, 2026, from [Link]

-

Wójcik, E., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

Sources

- 1. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. researchhub.com [researchhub.com]

- 5. benchchem.com [benchchem.com]

- 6. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]

- 7. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 15. scispace.com [scispace.com]

- 16. preprints.org [preprints.org]

- 17. hilarispublisher.com [hilarispublisher.com]

- 18. EP4385976A4 - Substituted isoindolin-1,3-dione pde4 inhibitor and pharmaceutical use thereof - Google Patents [patents.google.com]

Strategic Sourcing & Technical Profile: Isoindoline-4-carbaldehyde Hydrochloride

The following technical guide is structured to serve as a strategic resource for drug development professionals. It prioritizes the "why" and "how" of sourcing and validating Isoindoline-4-carbaldehyde hydrochloride , a specialized heterocyclic building block.

Executive Summary: The "Privileged" Scaffold

In the landscape of modern medicinal chemistry, the isoindoline core is recognized as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While the 5-substituted isoindolines are ubiquitous in catalog inventories, the 4-substituted isomers (such as Isoindoline-4-carbaldehyde hydrochloride ) represent a higher-value, strategic chemical space.[1]

Accessing the 4-position allows for unique vector exploration in Structure-Activity Relationship (SAR) studies, particularly for:

-

PARP Inhibitors: Analogues of veliparib/niraparib where the carboxamide is modified.[1][2]

-

Kinase Inhibitors: Exploiting the aldehyde for reductive aminations to access novel ATP-binding pockets.[2]

-

CNS Agents: Modulating lipophilicity and metabolic stability of dopamine/serotonin receptor ligands.[1][2]

This guide details the commercial landscape, quality assurance protocols, and handling requirements for this critical intermediate.

Chemical Identity & Technical Specifications

Before engaging suppliers, it is critical to establish the exact chemical identity to avoid regioisomeric confusion (specifically with the more common 5-isomer).[2]

| Parameter | Specification |

| Chemical Name | Isoindoline-4-carbaldehyde hydrochloride |

| Common Synonyms | 4-Formylisoindoline HCl; 2,3-Dihydro-1H-isoindole-4-carbaldehyde hydrochloride |

| CAS Number (HCl Salt) | 1159823-39-8 |

| CAS Number (Free Base) | Not widely listed; typically generated in situ |

| CAS Number (Boc-Precursor) | 1049677-40-8 (tert-Butyl 4-formylisoindoline-2-carboxylate) |

| Molecular Formula | C₉H₁₀ClNO (HCl salt) |

| Molecular Weight | 183.63 g/mol |

| Appearance | Off-white to pale yellow hygroscopic solid |

| Solubility | Soluble in DMSO, Methanol, Water (pH dependent) |

Structural Visualization

The following diagram illustrates the core structure and its relationship to the stable Boc-protected precursor, which is often the preferred route for bulk procurement.[1][2]

Caption: Chemical relationship between the stable commercial precursor and the reactive HCl salt.

Commercial Supplier Landscape

Sourcing this compound requires navigating between "In-Stock" catalog suppliers and "Make-to-Order" synthesis houses. The 4-isomer is significantly rarer than the 5-isomer.

Tier 1: Validated Catalog Suppliers

These suppliers list specific batches and purity data.[1][2]

| Supplier | Catalog # | Purity | Pack Sizes | Lead Time | Notes |

| BLD Pharm | BD437369 | >97% | 100mg, 1g | 1-2 Weeks | Primary source for the HCl salt [1].[2] |

| MolCore | MC630968 | >98% | 1g, 5g | 2-3 Weeks | Specializes in the Boc-protected precursor (CAS 1049677-40-8) [2].[2] |

| Apollo Scientific | OR350210 | >95% | Custom | 4-6 Weeks | UK-based; often requires cross-check for specific isomer inventory [3]. |

Tier 2: Custom Synthesis & Aggregators

Use these for bulk (>10g) or if Tier 1 is out of stock.[1][2]

-

ChemShuttle: Reliable for custom synthesis of heterocyclic building blocks.[2]

-

Combi-Blocks: Frequently stocks related isoindolines; may have the Boc-precursor in stock.[1][2]

Procurement Advisory: Due to the aldehyde's reactivity (oxidation potential), purchasing the Boc-protected precursor (CAS 1049677-40-8) is recommended for long-term storage.[1][2] The HCl salt should be generated immediately prior to use or stored strictly under inert gas at -20°C.[1]

Quality Assurance: A Self-Validating Protocol

As a scientist, you cannot rely solely on the Certificate of Analysis (CoA).[1] Upon receipt, you must validate the "Identity" and "Purity" using the following self-validating system.

A. 1H-NMR Diagnostic Signature

The 4-substitution pattern breaks the symmetry of the aromatic ring, creating a distinct splitting pattern compared to the 5-isomer.[1][2]

-

Aldehyde Proton (-CHO): Look for a sharp singlet at ~10.0 - 10.2 ppm .[1][2]

-

Isoindoline Protons (H-1, H-3): In the 4-isomer, the methylene protons at C1 and C3 are chemically non-equivalent due to the proximity of the aldehyde group at C4, unlike the pseudo-symmetry seen in the 5-isomer.[1][2]

-

Expectation: Two distinct signals or broadened multiplets in the 4.0–5.0 ppm range (D₂O or DMSO-d₆).[2]

-

-

Aromatic Region: Three aromatic protons (H-5, H-6, H-7) typically appearing as a triplet (t) and two doublets (d) or overlapping multiplets around 7.5–8.0 ppm.[1][2]

B. Purity Check (LC-MS)[1][2]

-

Method: Reverse Phase (C18), Water/Acetonitrile (+0.1% Formic Acid).[1][2]

-

Target Mass:

-

Warning: If you see a peak at [M+H]⁺ ~164, the aldehyde has oxidized to the carboxylic acid (common impurity in old batches).

Experimental Workflow: Handling & Usage

The following workflow describes the optimal path for utilizing this compound, assuming procurement of the Boc-protected precursor (for stability) or the HCl salt.

Caption: Operational workflow for handling Isoindoline-4-carbaldehyde derivatives.

Critical Handling Protocols

-

Hygroscopicity: The HCl salt is highly hygroscopic.[1][2] Weighing must be performed quickly or within a glovebox/nitrogen bag.[1][2]

-

Free-Basing: Do not store the free base (Isoindoline-4-carbaldehyde) for extended periods.[1][2] It is prone to self-polymerization via the amine attacking the aldehyde. Always keep it protonated (HCl salt) or Boc-protected until the moment of reaction.[2]

-

Reductive Amination: When using the HCl salt in reductive amination:

References

-

BLD Pharm. Isoindoline-4-carbaldehyde hydrochloride Product Page (BD437369).[1][2][3] Retrieved from

-

MolCore. tert-Butyl 4-formylisoindoline-2-carboxylate Product Page (MC630968).[1][2][4] Retrieved from

-

Apollo Scientific. Isoindoline Building Blocks Catalog. Retrieved from

-

ChemicalBook. Isoindoline-4-carbaldehyde hydrochloride Properties and Suppliers. Retrieved from

-

BenchChem. Applications of Isoindoline-2-yl benzaldehydes in Medicinal Chemistry. Retrieved from

Sources

Molecular weight and formula of 4-formylisoindoline HCl

CAS 1159823-39-8 | Molecular Scaffold for Medicinal Chemistry

Executive Summary

4-Formylisoindoline hydrochloride (C₉H₁₀ClNO) is a high-value bicyclic intermediate used primarily in the synthesis of bioactive small molecules. Characterized by an isoindoline core substituted with a formyl group at the C4 position, this compound serves as a bifunctional scaffold. It offers two distinct orthogonal reactivity handles: a secondary amine (masked as the hydrochloride salt) and an aldehyde.

This guide details the physicochemical properties, synthesis protocols, and strategic applications of 4-formylisoindoline HCl in drug discovery, specifically targeting kinases and myeloperoxidase (MPO) inhibitors.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The hydrochloride salt form is critical for the stability of this molecule. The free base contains both a nucleophilic secondary amine and an electrophilic aldehyde, creating a high risk of intermolecular self-condensation (Schiff base polymerization). Protonation of the amine (HCl salt) suppresses this reactivity, allowing for stable storage and controlled functionalization.

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | 2,3-Dihydro-1H-isoindole-4-carbaldehyde hydrochloride |

| Common Name | 4-Formylisoindoline HCl |

| CAS Number | 1159823-39-8 |

| Precursor CAS | 1049677-40-8 (tert-Butyl 4-formylisoindoline-2-carboxylate) |

| Molecular Formula | C₉H₉NO[1][2] · HCl (C₉H₁₀ClNO) |

| Molecular Weight | 183.63 g/mol |

| Exact Mass | 183.0451 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Water; Insoluble in non-polar solvents |

Structural Visualization

The following diagram illustrates the connectivity and numbering of the isoindoline core.

Synthesis & Preparation Protocol

Commercial availability of the HCl salt can be sporadic due to its hygroscopic nature. It is frequently generated in situ or prepared fresh from the stable N-Boc protected precursor (tert-butyl 4-formylisoindoline-2-carboxylate).

Reaction Pathway

The synthesis involves the acid-mediated cleavage of the tert-butoxycarbonyl (Boc) group. This step must be anhydrous to prevent hydrate formation at the aldehyde.

Validated Protocol: Boc-Deprotection

Objective: Isolate 4-formylisoindoline hydrochloride from tert-butyl 4-formylisoindoline-2-carboxylate.

Reagents:

-

tert-Butyl 4-formylisoindoline-2-carboxylate (1.0 eq)

-

4M HCl in 1,4-Dioxane (5-10 eq)

-

Dichloromethane (DCM) or Diethyl Ether (anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 g of the N-Boc precursor in 5 mL of anhydrous DCM in a round-bottom flask. Cool the solution to 0°C using an ice bath.

-

Why: Low temperature prevents acid-catalyzed aldol condensation side reactions.

-

-

Acid Addition: Dropwise add 4M HCl in Dioxane (10 mL). A white precipitate may begin to form immediately.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Validation: Monitor by TLC (Hexane:Ethyl Acetate 1:1). The starting material spot (Rf ~0.6) should disappear.

-

-

Isolation: Dilute the mixture with anhydrous diethyl ether (20 mL) to maximize precipitation.

-

Filtration: Filter the solid under an inert atmosphere (Nitrogen/Argon). Wash the filter cake with cold ether (3 x 10 mL).

-

Drying: Dry the solid under high vacuum for 6 hours.

-

Result: Off-white hygroscopic solid. Yield is typically quantitative (>95%).

-

Storage Warning: Store at -20°C under Argon. The aldehyde is prone to oxidation to the carboxylic acid (4-carboxyisoindoline) upon prolonged exposure to air.

Applications in Drug Discovery[1][8]

4-Formylisoindoline HCl is a versatile "linker" scaffold. Its rigidity (compared to flexible benzylamines) restricts the conformational space of the final drug molecule, potentially improving binding affinity and selectivity.

Strategic Functionalization

The molecule allows for Divergent Synthesis :

-

Reductive Amination (Aldehyde): Coupling with primary/secondary amines to extend the carbon skeleton.

-

Amide Coupling/SNAr (Isoindoline Nitrogen): Once the HCl is neutralized, the secondary amine can react with acid chlorides or aryl halides.

Case Study: MPO Inhibitors

In the development of Myeloperoxidase (MPO) inhibitors (e.g., Verdiperstat analogs), the isoindoline core serves as a critical binding element. The formyl group is often reductively aminated with pyrrole or aminopyridine derivatives to generate the active pharmacophore [1].

Critical Reaction Insight: Reductive Amination

When performing reductive amination on the HCl salt:

-

Base Requirement: You must add a stoichiometric amount of base (e.g., DIPEA or TEA) to neutralize the HCl salt and free the amine if the reaction conditions require the isoindoline nitrogen to be non-protonated.

-

Selectivity: If reacting the aldehyde with an external amine, the isoindoline nitrogen (secondary) is sterically hindered but still nucleophilic. To avoid self-reaction, it is often safer to keep the isoindoline nitrogen protected (using the Boc precursor) or ensure the external amine is in excess.

References

-

Inhibitors of Myeloperoxidase. World Intellectual Property Organization. WO2024038131A1. (2024). Link

-

Inhibitors of MLH1 and/or PMS2 for Cancer Treatment. United States Patent Application. US20230183197A1. (2023).[3] Link

-

pH-Switchable Aqueous Organocatalysis with Amphiphilic Secondary Amine–Porphyrin Hybrids. Chemistry – A European Journal. (2015). Link

-

Isoindoline-4-carbaldehyde hydrochloride Product Page. ChemicalBook. (Accessed 2026).[4] Link

Sources

- 1. 4-Cyano-isoindoline hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. isoindoline-4-carbaldehyde CAS#: 1159823-39-8 [amp.chemicalbook.com]

- 3. US20230183197A1 - Inhibitors of mlh1 and/or pms2 for cancer treatment - Google Patents [patents.google.com]

- 4. Isoindoline | 496-12-8 [chemicalbook.com]

Methodological & Application

Strategic Synthesis and Functionalization of Biologically Active Isoindoline Scaffolds

Application Note | AN-ISO-2026-02

Abstract

The isoindoline core, particularly the isoindolin-1-one (phthalimidine) scaffold, represents a privileged pharmacophore in modern drug discovery.[1] It serves as the structural anchor for Immunomodulatory Imide Drugs (IMiDs) such as Lenalidomide and Pomalidomide, which modulate the Cereblon (CRBN) E3 ubiquitin ligase. This guide moves beyond generic textbook synthesis, providing three distinct, field-validated protocols: a scalable "green" route for IMiD analogs, a transition-metal-catalyzed C-H activation method for library generation, and a multicomponent reaction (MCR) for high-throughput screening.

Strategic Synthetic Pathways

Selecting the correct synthetic strategy is dictated by the stage of drug development. We categorize methodologies into three tiers based on scalability, diversity, and atom economy.

Comparative Workflow Analysis

The following decision tree assists in selecting the optimal protocol based on available starting materials and target substitution patterns.

Figure 1: Strategic decision matrix for isoindoline synthesis selection.

Protocol A: Scalable Synthesis of Lenalidomide Analogs

Target: 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione (Lenalidomide) and derivatives. Context: This protocol utilizes a "green" reduction step using Fe/NH₄Cl, avoiding expensive Pd/C hydrogenation which often leads to over-reduction or heavy metal contamination in late-stage intermediates.

Step 1: Benzylic Bromination

-

Reagents: Methyl 2-methyl-3-nitrobenzoate, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN).

-

Solvent: Methyl acetate (MeOAc) or Acetonitrile (ACN).

Procedure:

-

Charge a reactor with Methyl 2-methyl-3-nitrobenzoate (1.0 eq) and MeOAc (5 vol).

-

Add NBS (1.1 eq) and AIBN (0.05 eq).

-

Critical Step: Heat to reflux (57°C for MeOAc) under N₂. Initiate the radical reaction.

-

Expert Insight: Do not add all AIBN at once. Add 50% initially, then the remainder after 1 hour to sustain the radical chain reaction.

-

-

Monitor by HPLC until starting material is <2%.

-

Cool to RT, wash with water to remove succinimide by-products. Concentrate the organic layer to yield the brominated intermediate.

Step 2: Cyclization to the Nitro-Precursor[2]

-

Reagents: 3-Aminopiperidine-2,6-dione (Glutamine analog), Triethylamine (TEA).

-

Solvent: DMF or Acetonitrile.

Procedure:

-

Dissolve the brominated intermediate (1.0 eq) and 3-aminopiperidine-2,6-dione (1.0 eq) in DMF (10 vol).

-

Add TEA (2.2 eq) dropwise at 0–5°C.

-

Causality: Low temperature prevents polymerization of the glutarimide ring.

-

-

Heat to 50°C for 4 hours. The intramolecular nucleophilic substitution forms the lactam ring.

-

Precipitate the product by adding water. Filter and dry the solid (Nitro-Lenalidomide).

Step 3: Green Reduction (Fe/NH₄Cl)

Why this method? Unlike catalytic hydrogenation (H₂/Pd), the Iron/Ammonium Chloride method is chemoselective for the nitro group and does not reduce the sensitive imide carbonyls.

Procedure:

-

Suspend Nitro-Lenalidomide (1.0 eq) in Ethanol/Water (5:1 ratio).

-

Add NH₄Cl (5.0 eq) and Fe powder (4.0 eq, <325 mesh).

-

Heat to 80°C with vigorous stirring.

-

Self-Validation: The reaction is heterogeneous. Efficient stirring is required to prevent iron clumping. Progress is indicated by the color change from yellow (nitro) to colorless/pale gray (amine).

-

-

Filter hot through Celite to remove iron oxides.

-

Concentrate filtrate and recrystallize from Ethanol/Water.

Data Summary: Reduction Methods Comparison

| Method | Yield | Chemoselectivity | Impurity Profile |

| H₂ / Pd/C | 65-75% | Moderate (Risk of ring reduction) | High metal residue |

| Fe / NH₄Cl | 85-92% | High (Nitro specific) | Low (Salts wash out) |

| Zn / AcOH | 70-80% | High | Difficult workup (Zinc emulsions) |

Protocol B: Rh(III)-Catalyzed C-H Activation

Target: 3,3-Disubstituted Isoindolinones.[2] Context: Ideal for Medicinal Chemistry libraries. This method uses a directing group (DG) on a benzamide to activate the ortho-C-H bond, reacting with an alkyne or alkene.

Mechanism & Workflow

The Rh(III) catalyst coordinates to the amide nitrogen (DG), activates the ortho proton, and forms a rhodacycle intermediate. Alkyne insertion and reductive elimination yield the isoindolinone.[3]

Reagents:

-

Substrate: N-methoxybenzamide (The -OMe acts as an internal oxidant/leaving group in some variants) or N-phenylbenzamide.

-

Coupling Partner: Internal Alkyne (e.g., Diphenylacetylene).

-

Catalyst: [Cp*RhCl₂]₂ (2.5 mol%).

-

Additive: AgSbF₆ (10 mol%) or Cu(OAc)₂ (oxidant).

Protocol:

-

Glovebox Operation: In a screw-cap vial, combine [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), Benzamide (0.2 mmol), and Alkyne (0.24 mmol).

-

Add solvent: t-Amyl alcohol or DCE (2.0 mL).

-

Seal and heat to 100°C for 12 hours.

-

Expert Insight: t-Amyl alcohol often provides better yields than DCE due to solubility of the cationic Rh species.

-

-

Workup: Filter through a silica plug (eluting with EtOAc). Evaporate and purify via Flash Chromatography (Hexane/EtOAc).

Self-Validating Check:

-

If the reaction turns black immediately, the catalyst has decomposed (likely O₂ leak). The active species should maintain a brick-red/orange hue during the initial phase.

Protocol C: Multicomponent Ugi-Type Synthesis

Target: Highly diverse isoindolinone libraries for HTS. Context: A one-pot reaction utilizing 2-formylbenzoic acid, amines, and isocyanides/phosphites.

Procedure (Phosphonate Derivative):

-

Dissolve 2-formylbenzoic acid (1.0 mmol) and Primary Amine (R-NH₂, 1.1 mmol) in Ethanol (3 mL).

-

Stir at RT for 15 mins to form the imine intermediate (Schiff base).

-

Observation: Solution typically turns yellow.

-

-

Add Diethyl phosphite (1.2 mmol) or an Isocyanide.

-

Microwave Irradiation: Heat at 100°C for 20 minutes (Power: 150W).

-

Comparison: Conventional heating requires 6–12 hours reflux.

-

-

Cool to RT. The product often precipitates. If not, add cold water and filter.

Biological Validation & Mechanism

To confirm the biological activity of synthesized IMiD analogs, researchers must validate the binding affinity to Cereblon (CRBN).

Mechanism of Action (IMiDs)

The following diagram illustrates the ternary complex formation required for efficacy.

Figure 2: Mechanism of Action for IMiD-class isoindolines.

Validation Assay Protocol (TR-FRET)

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Pluronic F-127.

-

Components: Biotinylated-CRBN, Tb-labeled anti-biotin antibody, Cy5-labeled Thalidomide tracer.

-

Procedure: Incubate synthesized derivative (titrated concentrations) with the CRBN complex and Tracer.

-

Readout: Decrease in TR-FRET signal indicates displacement of the tracer by the test compound.

-

Success Criteria: IC₅₀ < 1 µM for lead candidates.

References

-

Ponomaryov, Y., et al. (2015).[4] Scalable and green process for the synthesis of anticancer drug lenalidomide.[4][5][6] Chemistry of Heterocyclic Compounds. Link

-

Ruck, R. T., et al. (2012). Rhodium-Catalyzed Synthesis of Isoindolinones via C-H Activation.[2][3] Tetrahedron. Link

-

Shi, L., et al. (2012).[7] Multicomponent Synthesis of Isoindolinones. Organic Letters. Link

-

Celgene Corporation. (2006). Methods for the synthesis of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines. US Patent 7,960,540. Link

-

Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomammotropin degradation. Nature Structural & Molecular Biology. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lenalidomide - Wikipedia [en.wikipedia.org]

- 5. SCALABLE AND GREEN PROCESS FOR THE SYNTHESIS OF ANTICANCER DRUG LENALIDOMIDE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 6. researchgate.net [researchgate.net]

- 7. Isoindolinone synthesis [organic-chemistry.org]

Application Notes & Protocols: 4-Formylisoindoline as a Versatile Covalent-Reversible Fragment in Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for the identification of novel, high-quality starting points for drug development.[1][2][3] This guide details the application of 4-formylisoindoline, a synthetically accessible and highly versatile fragment, for use in FBDD campaigns. The isoindoline core is a "privileged structure" in medicinal chemistry, forming the basis of numerous approved drugs.[4][5][6] By functionalizing this scaffold with a formyl (aldehyde) group, we introduce a reactive handle for covalent-reversible targeting of nucleophilic residues, particularly lysine, on protein targets.[7] This document provides the scientific rationale, detailed experimental protocols for screening and validation, and a strategic workflow for leveraging 4-formylisoindoline in hit-to-lead development.

Introduction: The Strategic Advantage of 4-Formylisoindoline

The core philosophy of FBDD is to screen low molecular weight compounds (typically < 300 Da) that exhibit weak but efficient binding to a biological target.[1][2][8] These initial "hits" are then optimized into more potent leads. 4-Formylisoindoline is an ideal candidate for such campaigns due to a confluence of favorable properties:

-

Privileged Scaffold : The isoindoline nucleus is a well-established pharmacophore present in numerous clinically successful drugs, recognized for its favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and synthetic tractability.[4][5][6][9]

-

Covalent-Reversible Reactivity : The aldehyde moiety acts as a "warhead" that can form a Schiff base (imine) with the primary amine of a lysine residue within the target's binding site.[7] This interaction is covalent but reversible, offering a balance between prolonged target engagement and reduced risk of off-target toxicity associated with irreversible covalent inhibitors.[10][11]

-

Vector for Growth : The isoindoline scaffold provides multiple, synthetically accessible vectors for chemical elaboration, allowing for rapid and rational optimization of fragment hits.[12][13] This is crucial for improving potency and selectivity during the hit-to-lead phase.

-

Ligand Efficiency : The compact and rigid structure of the isoindoline core, combined with the directed interaction of the formyl group, predisposes this fragment to high ligand efficiency, a key metric for prioritizing fragment hits.[14]

Diagram: Conceptual Workflow for 4-Formylisoindoline in FBDD

Caption: A streamlined workflow for utilizing 4-formylisoindoline in an FBDD campaign.

Physicochemical Properties and Synthesis

A critical first step is to ensure the quality and purity of the fragment. 4-Formylisoindoline can be synthesized through various established organic chemistry routes, typically involving the protection of the isoindoline nitrogen, followed by directed ortho-metalation and formylation, and subsequent deprotection.

Table 1: Key Physicochemical Properties of 4-Formylisoindoline

| Property | Value | "Rule of Three" Compliance |

| Molecular Weight | ~147.17 g/mol | Yes (< 300 Da) |

| cLogP | ~1.5 | Yes (≤ 3) |

| Hydrogen Bond Donors | 1 (N-H) | Yes (≤ 3) |

| Hydrogen Bond Acceptors | 2 (N, O) | Yes (≤ 3) |

| Rotatable Bonds | 0 | Yes (≤ 3) |

Note: These values are calculated and serve as a guideline. Experimental determination is recommended.

Experimental Protocols: Screening and Hit Validation

Due to the weak affinity typical of fragments, highly sensitive biophysical techniques are required for screening.[1][14][15] For a covalent-reversible fragment like 4-formylisoindoline, a multi-tiered approach is essential to confirm binding, identify the covalent interaction, and rule out false positives.

Protocol 3.1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a high-throughput, label-free technique ideal for primary screening due to its sensitivity and ability to provide kinetic data.[14][16]

Objective: To identify fragments that bind to the target protein immobilized on a sensor chip.

Methodology:

-

Protein Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling to achieve a density of 8,000-12,000 Response Units (RU). Use a reference flow cell (mock-coupled or with an irrelevant protein) for background subtraction.

-

Fragment Preparation: Prepare a stock solution of 4-formylisoindoline (and other library fragments) in 100% DMSO. Create a dilution series in running buffer (e.g., HBS-EP+) to a final concentration range of 100-500 µM, ensuring the final DMSO concentration is consistent and below 2%.

-

Screening Run: Inject each fragment concentration over the target and reference flow cells at a flow rate of 30 µL/min. Use a contact time of 60 seconds and a dissociation time of 120 seconds. Include buffer-only injections for double referencing.

-

Data Analysis:

-

Subtract the reference flow cell signal from the active cell signal.

-

Subtract the average of the buffer-only injections.

-

A positive and concentration-dependent binding response indicates a potential hit. Due to the covalent nature, expect slower dissociation kinetics compared to non-covalent fragments.

-

-

Hit Criteria: A fragment is considered a hit if it shows a reproducible, concentration-dependent binding signal significantly above the noise level.

Protocol 3.2: Orthogonal Validation using Mass Spectrometry (MS)

Intact protein mass spectrometry is the gold standard for confirming covalent modification.[10][17]

Objective: To verify the formation of a covalent adduct between the target protein and 4-formylisoindoline.

Methodology:

-

Incubation: Incubate the target protein (e.g., 10 µM) with an excess of 4-formylisoindoline (e.g., 100 µM) in a suitable buffer (e.g., PBS, pH 7.4) at room temperature for 1-4 hours. Include a control sample with protein and DMSO only.

-

Sample Preparation: Desalt the samples using a C4 ZipTip or equivalent to remove unbound fragment and non-volatile salts.

-

LC-MS Analysis: Analyze the samples via liquid chromatography-mass spectrometry (LC-MS). The LC step separates the protein from any remaining contaminants before it enters the mass spectrometer.

-

Data Analysis:

-

Deconvolute the resulting mass spectra.

-

Compare the mass of the protein from the fragment-incubated sample to the control sample.

-

A mass shift corresponding to the molecular weight of 4-formylisoindoline minus water (for imine formation) confirms covalent adduct formation. (Expected shift: +129.05 Da).

-

Diagram: Covalent Adduct Formation

Sources

- 1. drughunter.com [drughunter.com]

- 2. wuxibiology.com [wuxibiology.com]

- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. preprints.org [preprints.org]

- 7. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. exactelabs.com [exactelabs.com]

- 9. researchgate.net [researchgate.net]

- 10. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]

- 11. irbm.com [irbm.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. biosolveit.de [biosolveit.de]

- 14. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. academic.oup.com [academic.oup.com]

- 17. drugtargetreview.com [drugtargetreview.com]

Application Note & Protocols: Strategic Synthesis of Tricyclic Heterocycles from Isoindoline Precursors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of modern synthetic strategies for constructing complex tricyclic heterocycles from versatile isoindoline precursors. We move beyond simple procedural lists to explain the mechanistic rationale behind key transformations, offering field-proven insights into protocol design and optimization.

Introduction: The Isoindoline Scaffold in Complex Drug Architectures

The isoindoline core, a bicyclic framework where a benzene ring is fused to a pyrrolidine ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are recognized as "privileged structures" due to their ability to bind to a wide array of biological targets.[2] This has led to their incorporation into numerous clinically significant drugs for treating conditions ranging from multiple myeloma and inflammation to hypertension and obesity.[1][3]

The logical next step in leveraging this scaffold is its elaboration into more rigid and structurally complex tricyclic systems. Such architectures can offer enhanced selectivity and potency by presenting functional groups in a well-defined three-dimensional space. For example, Mazindol, an anorectic agent, features a tricyclic imidazoisoindole core, demonstrating the therapeutic potential of these fused systems.[1][2] However, the construction of this third ring often requires sophisticated synthetic strategies that are both efficient and versatile. This document details two powerful, modern approaches: a domino Heck-aza-Michael cascade and a transition metal-catalyzed C-H annulation, providing both the theoretical underpinning and detailed experimental protocols.

Caption: High-level overview of synthetic routes from isoindoline precursors to tricyclic heterocycles.

Domino Heck-aza-Michael (HaM) Strategy for Tricyclic Sultams

The development of domino or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represents a significant advance in synthetic efficiency. The Heck-aza-Michael (HaM) strategy is a prime example, enabling the rapid construction of complex nitrogen-containing heterocycles.[4][5] This approach has been masterfully applied to create unique tricyclic sultam libraries, which are of interest due to the sultam motif's role as a bioisostere for amides and its presence in various bioactive compounds.[4]

2.1. Mechanistic Rationale

The strategy hinges on a sequence of three key transformations integrated into a highly efficient workflow:

-

Palladium-Catalyzed Heck Reaction: An aryl bromide (the isoindoline precursor) is coupled with a vinylsulfonamide. This step forms the crucial C-C bond that sets the stage for the subsequent cyclizations. The choice of a palladium catalyst is critical, as it effectively facilitates the oxidative addition/reductive elimination cycle required for this cross-coupling.

-

Deprotection: A protecting group on the isoindoline nitrogen is removed, typically under acidic conditions, to unmask the secondary amine.

-

Intramolecular aza-Michael Addition: The newly freed amine spontaneously undergoes a conjugate addition to the electron-deficient vinyl group of the sulfonamide moiety. This key step forms the central heterocyclic ring (the isoindoline).

-

Final Ring Closure: The resulting intermediate, which now contains a secondary amine and a proximal sulfonamide, is cyclized with an appropriate one- or two-carbon electrophile (e.g., paraformaldehyde or 1,1'-carbonyldiimidazole) to forge the final, third ring of the tricyclic sultam system.[4]

Caption: Workflow for the Heck-aza-Michael (HaM) domino strategy.

2.2. Experimental Protocols

The following are generalized protocols adapted from established literature.[4] Researchers should optimize conditions for their specific substrates.

Protocol 2.2.1: General Procedure for Heck Reaction

-

To a sealed tube, add the substituted bromobenzene precursor (1.1 equiv), vinylsulfonamide (1.0 equiv), Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., P(o-tol)₃, 4-10 mol%).

-

Add anhydrous toluene (to achieve 0.1 M concentration) followed by triethylamine (Et₃N, 3.0 equiv). The base is crucial for neutralizing the HBr generated during the catalytic cycle.

-

Seal the tube and heat the mixture at 120 °C for 6-14 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography to yield the sulfonamide intermediate.

Protocol 2.2.2: One-Pot Deprotection and Intramolecular aza-Michael Reaction

-

Dissolve the sulfonamide intermediate (1.0 equiv) in ethyl acetate (0.1 M).

-

Add 5N HCl (5.0 equiv) and stir the mixture at room temperature for 24-48 hours to effect deprotection.

-

Carefully add saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is ~8. This neutralization is critical as it deprotonates the amine, allowing it to act as a nucleophile in the subsequent step.

-

Stir the biphasic mixture vigorously for another 24 hours to allow the intramolecular aza-Michael addition to proceed.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to afford the crude isoindoline product, which is often clean enough for the next step.[4]

Protocol 2.2.3: Final Cyclization to Tricyclic Sultam

-

Method A: Paraformaldehyde Condensation

-

To a solution of the isoindoline sulfonamide (1.0 equiv) in CH₂Cl₂ (0.2 M), add paraformaldehyde (3.0 equiv) and anhydrous Na₂SO₄ (3.0 equiv) as a drying agent.

-

Stir the reaction mixture at 40 °C overnight.

-

Filter to remove solids and concentrate the filtrate. Purify the crude product by flash chromatography.

-

-

Method B: 1,1'-Carbonyldiimidazole (CDI) Coupling

-

To a solution of the isoindoline sulfonamide (1.0 equiv) in THF (0.1 M), add Cs₂CO₃ (2.0 equiv) followed by CDI (1.2 equiv).

-

Stir the mixture at 40 °C overnight.

-

Filter to remove solids and concentrate the filtrate. Purify the crude product by flash chromatography.

-

2.3. Data Summary

This strategy has proven effective for a range of substrates, with yields varying based on the electronic nature of the substituents.

| Step | Precursor Substituents | Yield (%) | Reference |

| Heck Reaction | Unsubstituted & Electron Donating | 85-95% | [4] |

| Heck Reaction | Electron Withdrawing | 70-85% | [4] |

| Aza-Michael | Unsubstituted Isoindoline | ~91% | [4] |

| Cyclization (Paraformaldehyde) | Various | 50-70% | [4] |

| Cyclization (CDI) | Various | 60-80% | [4] |

Transition Metal-Catalyzed C-H Annulation

Direct C-H bond activation and functionalization has emerged as a powerful tool in modern organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[6] Rhodium, Ruthenium, and Palladium catalysts are frequently employed to construct isoindolinone-based tricyclic systems through the annulation of benzamides with unsaturated partners like olefins or alkynes.[6][7]

3.1. Mechanistic Rationale

The catalytic cycle, exemplified here by Rhodium(III) catalysis, typically involves several key steps:

-

C-H Activation: The N-H or a directing group on the benzamide precursor coordinates to the metal center. This directs the catalyst to selectively cleave an ortho C-H bond on the benzene ring, forming a five-membered rhodacycle intermediate. This directed cleavage is the source of the reaction's high regioselectivity.

-

Coordinative Insertion: The alkene or alkyne coupling partner coordinates to the rhodium center and subsequently inserts into the Rh-C bond of the rhodacycle.

-

Reductive Elimination: This final step closes the new ring by forming a C-N or C-C bond and regenerates the active Rh(III) catalyst, allowing the cycle to continue.

Caption: Simplified catalytic cycle for Rh(III)-catalyzed C-H annulation.

3.2. Experimental Protocol

This generalized protocol is based on the rhodium-catalyzed synthesis of isoindolinones from N-benzoylsulfonamides and olefins.[6]

Protocol 3.2.1: Rh-Catalyzed Annulation of N-Benzoylsulfonamides with Olefins

-